N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide
Description
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide (CAS: 876711-14-7) is a benzimidazole-furan hybrid compound characterized by a benzimidazole core substituted with a 1-methyl group, a propanoylaminoethyl side chain, and a furan-2-carboxamide moiety at the 5-position. This structure combines aromatic heterocycles (benzimidazole and furan) with amide linkages, which are common in pharmacologically active molecules. The propanoylaminoethyl group may enhance solubility or modulate interactions with biological targets, while the furan ring could contribute to π-π stacking or hydrogen-bonding interactions.
Properties
CAS No. |
876711-14-7 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-3-17(23)19-9-8-16-21-13-11-12(6-7-14(13)22(16)2)20-18(24)15-5-4-10-25-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
ICKFEBHOAFJBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CO3 |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core. This is followed by the introduction of the furan ring through a carboxamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis and inhibit proliferation in various cancer cell lines.
Mechanisms of Action:
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced apoptosis.
- Cell Cycle Arrest: Treatment with this compound has been reported to cause S-phase arrest in cancer cells, effectively halting their progression and proliferation.
Case Study:
A study demonstrated that the compound showed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown notable antimicrobial activity against a range of pathogens.
Key Findings:
- Effective against both Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties comparable to established antifungal agents.
Mechanisms of Action:
The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with essential cellular processes, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis of Biological Activities
| Activity Type | Target Pathogen/Cancer Type | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | HepG2 (Liver Cancer) | Induction of apoptosis | IC50 = 4.12 µM |
| Anticancer | MCF-7 (Breast Cancer) | Cell cycle arrest | IC50 = 7.69 µM |
| Antimicrobial | E. coli | Disruption of cell wall synthesis | MIC = 5.19 µM |
| Antimicrobial | S. aureus | Interference with cellular processes | MIC = 5.08 µM |
Research Implications
The findings surrounding this compound suggest its potential as a dual-action therapeutic agent in oncology and infectious disease treatment. Its ability to target multiple pathways involved in cancer cell survival and microbial resistance positions it as a valuable candidate for further research.
Mechanism of Action
The mechanism of action of N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Core Heterocycles :
- The target compound uses a benzimidazole-furan scaffold, whereas analogues in employ naphtho[2,1-b]furan (extended aromatic system) , and those in use nitrofuran (electron-withdrawing nitro group) . The benzimidazole core in the target compound may enhance DNA intercalation or kinase inhibition compared to simpler furan derivatives.
Substituent Effects: The propanoylaminoethyl group in the target compound differs from the nitro substituents in and . Nitro groups are associated with redox activity (e.g., nitrofurans in antifungal applications) , while the propanoylamino group may reduce cytotoxicity or improve metabolic stability.
Biological Activity :
- Compounds in exhibit antibacterial activity , likely due to nitro groups disrupting bacterial electron transport . The target compound lacks a nitro group, suggesting a different mechanism.
- includes benzamide derivatives with thioether and oxadiazole moieties, which are patented for anticancer applications . The target compound’s furan-carboxamide group may offer distinct binding properties compared to these sulfur-containing analogues.
Biological Activity
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C20H28N4O2
- CAS Number : 876711-08-9
- Molecular Weight : 356.47 g/mol
The structural features of this compound include a benzimidazole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
-
Inhibition of Protein Interactions :
The compound has been identified as an inhibitor of the menin-MLL interaction, which is crucial in the development of certain leukemias. This interaction is implicated in the transcriptional regulation of genes involved in cell proliferation and differentiation . -
Anticancer Properties :
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzimidazole core is often associated with antitumor activity due to its ability to interfere with DNA replication and repair mechanisms. -
Antimicrobial Activity :
Some derivatives of benzimidazole have shown promising results against bacterial and fungal strains, indicating that this compound may also possess antimicrobial properties.
1. Anticancer Activity
A study evaluated the effects of benzimidazole derivatives on human cancer cell lines, demonstrating that modifications at the furan and carboxamide positions significantly enhanced cytotoxicity. The results indicated that this compound could effectively inhibit cell growth in vitro, suggesting potential for further development as an anticancer agent.
2. Antimicrobial Efficacy
Research conducted on a series of benzimidazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests that this compound might have similar effects, warranting further investigation into its antimicrobial properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
